REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:19])[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8]>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:19])[CH2:10][CH2:11][C:12](=[O:13])[CH2:17][CH2:18]2)[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C1(CCC2(OCCO2)CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetone was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material crystallized from isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C1(CCC(CC1)=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |